![molecular formula C6H3BrN2S B13981928 3-Bromothieno[2,3-d]pyridazine CAS No. 697-65-4](/img/structure/B13981928.png)
3-Bromothieno[2,3-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromothieno[2,3-d]pyridazine is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-d]pyridazine core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-d]pyridazine typically involves the bromination of thieno[2,3-d]pyridazine. One common method is the reaction of thieno[2,3-d]pyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions: 3-Bromothieno[2,3-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thieno[2,3-d]pyridazine core can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
3-Bromothieno[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 3-Bromothieno[2,3-d]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors .
相似化合物的比较
Thieno[2,3-d]pyridazine: Lacks the bromine atom but shares the same core structure.
3-Chlorothieno[2,3-d]pyridazine: Similar structure with a chlorine atom instead of bromine.
3-Iodothieno[2,3-d]pyridazine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromothieno[2,3-d]pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological or material properties .
属性
CAS 编号 |
697-65-4 |
|---|---|
分子式 |
C6H3BrN2S |
分子量 |
215.07 g/mol |
IUPAC 名称 |
3-bromothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-3-10-6-2-9-8-1-4(5)6/h1-3H |
InChI 键 |
CRWOGXTUFWRLSN-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=N1)SC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


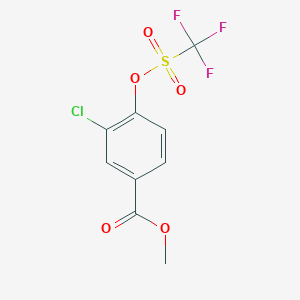

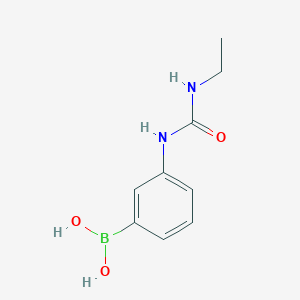
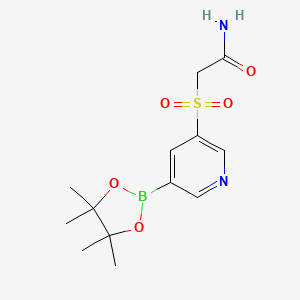
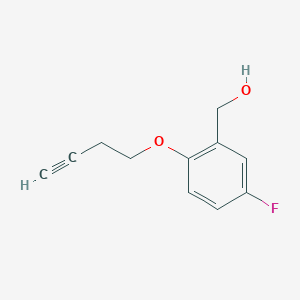
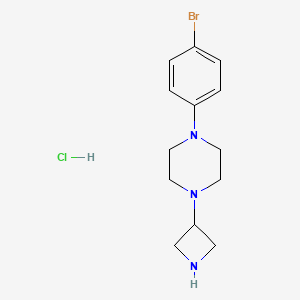
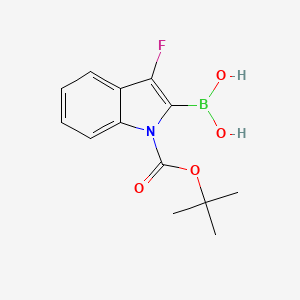


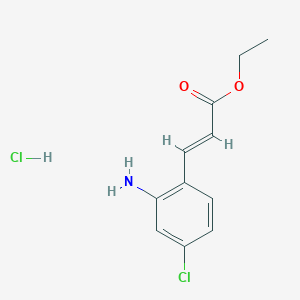
![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
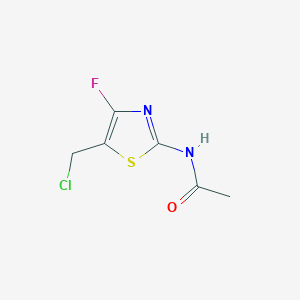

![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
